1-Amino-3-(cyclooctyloxy)-2-propanol
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Overview
Description
1-Amino-3-(cyclooctyloxy)-2-propanol is a chemical compound with the molecular formula C₁₁H₂₃NO₂ It is characterized by the presence of an amino group, a cyclooctyloxy group, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-(cyclooctyloxy)-2-propanol can be achieved through several methods. One common approach involves the reaction of cyclooctanol with epichlorohydrin to form 3-(cyclooctyloxy)-1-chloropropane. This intermediate is then reacted with ammonia to yield the desired product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-(cyclooctyloxy)-2-propanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce secondary amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
1-Amino-3-(cyclooctyloxy)-2-propanol has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in the study of enzyme interactions and protein modifications.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-3-(cyclooctyloxy)-2-propanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclooctyloxy group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Aminopropan-1-ol: A primary amine and alcohol with similar structural features.
1-Amino-3-oxo-2,7-naphthyridines: Compounds with an amino group and a heterocyclic structure.
Uniqueness
1-Amino-3-(cyclooctyloxy)-2-propanol is unique due to the presence of the cyclooctyloxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with biological molecules, making it a valuable compound for various applications.
Properties
CAS No. |
89100-85-6 |
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Molecular Formula |
C11H23NO2 |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
1-amino-3-cyclooctyloxypropan-2-ol |
InChI |
InChI=1S/C11H23NO2/c12-8-10(13)9-14-11-6-4-2-1-3-5-7-11/h10-11,13H,1-9,12H2 |
InChI Key |
WPXCHYJOFMZFSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)OCC(CN)O |
Origin of Product |
United States |
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